2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine
Description
The structure features a 6-methylimidazo[1,2-a]pyridine core linked to a phenyl ring substituted at the 3-position with a sulfonyl group bearing a 3,5-dimethylpiperidine moiety. The sulfonyl group enhances hydrogen-bonding capacity, while the dimethylpiperidine substituent may improve lipophilicity and metabolic stability .
Properties
Molecular Formula |
C21H25N3O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H25N3O2S/c1-15-7-8-21-22-20(14-23(21)11-15)18-5-4-6-19(10-18)27(25,26)24-12-16(2)9-17(3)13-24/h4-8,10-11,14,16-17H,9,12-13H2,1-3H3 |
InChI Key |
OYVSHSIYQRRBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with various carbonyl compounds. One common method is the CuI-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones . Another method involves the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These reactions are generally carried out under mild conditions and are compatible with a broad range of functional groups.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve large-scale synthesis using similar catalytic processes. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed reactions has been reported to be efficient for the large-scale production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include CuI, flavin, iodine, and various carbonyl compounds. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial metabolism . The exact molecular targets and pathways are still under investigation, but the compound’s ability to disrupt bacterial cell processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Structural Features and Modifications
Key structural analogs differ in substituents on the phenyl ring and functional groups (Table 1).
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Halogenated analogs (e.g., 3n) prioritize lipophilicity and electronic effects, while ether-linked derivatives (e.g., compound) balance flexibility and hydrogen-bonding capacity .
Pharmacological Activity
Table 2: Anti-TB Activity of Selected Derivatives
Key Observations :
- The target compound’s sulfonamide group may mimic the pharmacophore of ATP synthase inhibitors, as seen in 3D-QSAR models of imidazo[1,2-a]pyridines (R² = 0.9688, Q² = 0.9045) .
- Fluorinated derivatives (e.g., compound) exhibit sub-micromolar MIC values, suggesting that electron-withdrawing groups enhance potency .
Physicochemical and ADME Properties
Table 3: ADME and Physicochemical Comparisons
*Predicted values based on sulfonamide’s polarity and piperidine’s metabolic resistance .
Key Observations :
- The sulfonyl-dimethylpiperidine group likely reduces logP (increased polarity) and improves aqueous solubility compared to methoxy or alkyl-substituted analogs .
- Metabolic stability may benefit from the dimethylpiperidine moiety, which resists oxidative degradation .
Key Observations :
- The target compound’s synthesis may require sulfonation and nucleophilic substitution, which are less atom-economical than halogenation or methoxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
